MAO-B Inhibitory Activity: 2-(4-Pyridinyl)-1H-pyrrolo[3,2-h]quinoline IC50 = 666 nM vs. Reference Inhibitors
2-(4-Pyridinyl)-1H-pyrrolo[3,2-h]quinoline (CAS 260393-88-2) inhibits human monoamine oxidase B (MAO-B) with an IC50 of 666 nM, assessed via inhibition of kynuramine conversion to 4-hydroxyquinoline in a 20-minute fluorescence assay [1]. This represents approximately 33-fold lower potency than the clinically used irreversible MAO-B inhibitor selegiline (IC50 ~20 nM in comparable recombinant human MAO-B assays) [2], positioning the compound as a moderate-potency tool compound rather than a therapeutic candidate. Importantly, the same assay format reports an IC50 of >100,000 nM (100 μM) for MAO-A, establishing an isoform selectivity ratio of >150-fold favoring MAO-B [3].
| Evidence Dimension | MAO-B enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 666 nM |
| Comparator Or Baseline | Selegiline IC50 ≈ 20 nM (human recombinant MAO-B) |
| Quantified Difference | ~33-fold lower potency than selegiline; MAO-A/MAO-B selectivity ratio >150-fold |
| Conditions | Inhibition of kynuramine conversion to 4-hydroxyquinoline; 20 min fluorescence assay; human MAO-B |
Why This Matters
The >150-fold selectivity for MAO-B over MAO-A enables use as a selective tool compound for MAO-B functional studies, with the moderate 666 nM potency appropriate for in vitro applications where potent inhibition would confound interpretation.
- [1] BindingDB BDBM50401986 / CHEMBL2203918. IC50 = 666 nM: Inhibition of MAO-B assessed as inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 min by fluorescence assay. View Source
- [2] BindingDB BDBM50393880 / CHEMBL2158245. IC50 = 20 nM: Inhibition of human recombinant MAOB using kynuramine as substrate. View Source
- [3] BindingDB BDBM50450822 / CHEMBL4216610. IC50 = 17,000 nM (MAO-B); IC50 > 100,000 nM (MAO-A) for closely related analog. View Source
